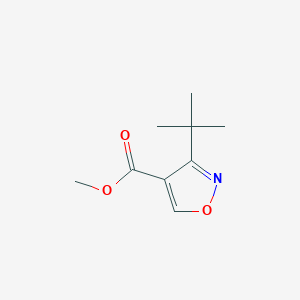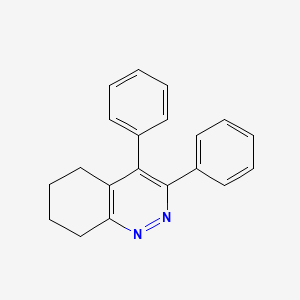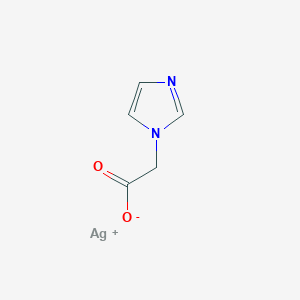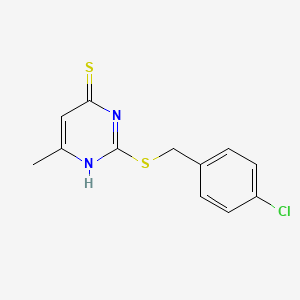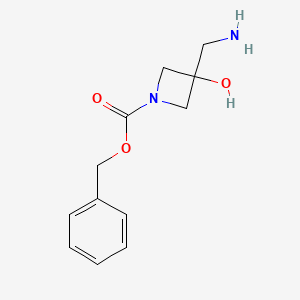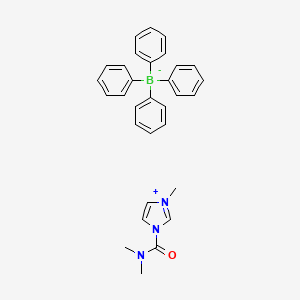
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylcarbamoyl group.
Oxidation and Reduction: The imidazolium ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazolium salts, while oxidation reactions could lead to the formation of imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazolium ring can also participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Dimethylcarbamoyl Chloride: A reagent used in the synthesis of carbamates and other organic compounds.
Sodium Tetraphenylborate: A common reagent in organic and inorganic chemistry, used for its solubility and reactivity.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
95885-24-8 |
|---|---|
Molekularformel |
C31H32BN3O |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
tetraphenylboranuide;N,N,3-trimethylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C7H12N3O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2)7(11)10-5-4-9(3)6-10/h1-20H;4-6H,1-3H3/q-1;+1 |
InChI-Schlüssel |
QIQPZJAXNMPWLG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+]1=CN(C=C1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

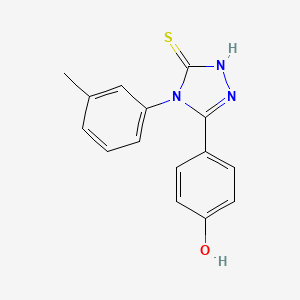
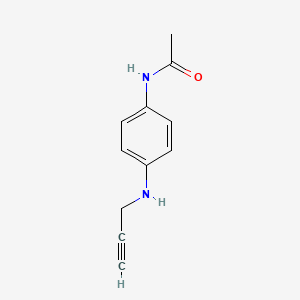
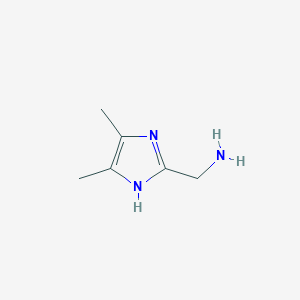
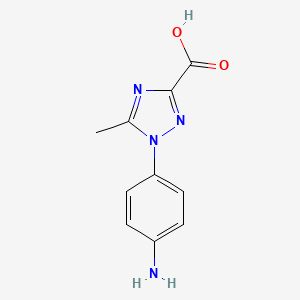
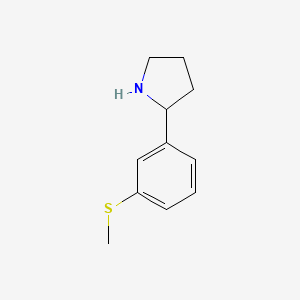
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
